Lipophilicity Advantage Over N‑Benzyl Analog Drives Membrane Permeability Differentiation
The target compound exhibits a computed XLogP3 of 4.4 [1], whereas its closest analog, N‑benzyl‑4,5‑dichloro‑2‑methylbenzenesulfonamide (CAS 902249-23-4), has a computed XLogP3 of 3.8 [2]. This +0.6 log unit increase directly translates to an approximately 4‑fold higher predicted octanol–water partition coefficient, indicating superior passive membrane permeability. In carbonic anhydrase inhibitor development, higher lipophilicity has been correlated with improved cell-based efficacy for membrane‑permeable CA isoforms [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | N‑benzyl‑4,5‑dichloro‑2‑methylbenzenesulfonamide (XLogP3 = 3.8) |
| Quantified Difference | +0.6 log units (~4‑fold higher partition coefficient) |
| Conditions | Computed property using XLogP3 algorithm; validated across PubChem datasets |
Why This Matters
Higher lipophilicity directly impacts passive membrane diffusion, making this compound more suitable for intracellular target engagement assays or cell‑based screening cascades where the unsubstituted benzyl analog would underperform.
- [1] PubChem. (2026). Compound Summary for CID 66485747: 4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for N-benzyl-4,5-dichloro-2-methylbenzenesulfonamide. National Center for Biotechnology Information. View Source
- [3] Zaksauskas, A., Capkauskaite, E., Jezepcikas, L., et al. (2020). Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. European Journal of Medicinal Chemistry, 185, 111825. View Source
